molecular formula C11H12O4 B021784 8-Methoxy-chroman-3-carboxylic acid CAS No. 108088-19-3

8-Methoxy-chroman-3-carboxylic acid

Cat. No.: B021784
CAS No.: 108088-19-3
M. Wt: 208.21 g/mol
InChI Key: FTXQMXYVEKCYAO-UHFFFAOYSA-N
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Description

8-Methoxy-chroman-3-carboxylic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Mechanism of Action

Target of Action

The primary targets of 8-Methoxy-chroman-3-carboxylic acid are caspase-3/7 and β-tubulin . These proteins play a crucial role in cell apoptosis and cell division, respectively. Caspase-3/7 is involved in the execution phase of cell apoptosis, while β-tubulin is a major component of microtubules, which are involved in maintaining cell structure and facilitating cell division .

Mode of Action

This compound interacts with its targets by inducing cell cycle arrest during the G1/S phase and triggering apoptosis in HepG2 cells . It activates caspase3/7 protein and substantially inhibits β-tubulin polymerization activity in HepG2 cells . This interaction results in the inhibition of cell growth and the induction of apoptosis .

Biochemical Pathways

The compound affects the apoptosis pathway and the cell cycle pathway. By activating caspase-3/7, it triggers the apoptosis pathway leading to programmed cell death . By inhibiting β-tubulin polymerization, it disrupts the cell cycle, particularly the transition from the G1 phase to the S phase .

Result of Action

The result of the action of this compound is the significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line . It induces cell cycle arrest and triggers apoptosis, leading to a decrease in the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell type it is acting upon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-chroman-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-2-hydroxybenzaldehyde.

    Formation of Chroman Ring: The aldehyde undergoes a cyclization reaction with diethyl malonate in the presence of a base to form the chroman ring.

    Carboxylation: The resulting intermediate is then carboxylated to introduce the carboxylic acid group at the 3-position of the chroman ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as aldehydes or ketones.

    Reduction: Reduced forms like alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methoxy-chroman-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence.

Comparison with Similar Compounds

    Coumarin: A structurally related compound with a benzene ring fused to an α-pyrone ring.

    Chromone: Another related compound with a benzene ring fused to a γ-pyrone ring.

    Flavonoids: A class of compounds with similar bicyclic structures and diverse biological activities.

Uniqueness: 8-Methoxy-chroman-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXQMXYVEKCYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390332
Record name 8-Methoxy-chroman-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108088-19-3
Record name 8-Methoxy-chroman-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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